Acetazolamide-13C2,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetazolamide-13C2,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. Acetazolamide is primarily used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. The isotopic labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetazolamide-13C2,d3 involves the incorporation of carbon-13 and deuterium into the acetazolamide molecule. The process typically starts with the preparation of isotopically labeled precursors. One common method involves the use of carbon-13 labeled acetic anhydride and deuterium-labeled ammonia. These precursors undergo a series of reactions, including acetylation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product from any impurities or by-products .
Chemical Reactions Analysis
Types of Reactions
Acetazolamide-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Isotopically labeled reagents such as carbon-13 labeled acetic anhydride.
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of acetazolamide, which are used for different research purposes .
Scientific Research Applications
Acetazolamide-13C2,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding enzyme kinetics and protein-ligand interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Acetazolamide-13C2,d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and hydrogen ions, which in turn reduces the reabsorption of sodium and water in the kidneys. This diuretic effect is beneficial in treating conditions like glaucoma and edema. The isotopic labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: The non-labeled version of Acetazolamide-13C2,d3.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and drug interactions. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C4H6N4O3S2 |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |
InChI Key |
BZKPWHYZMXOIDC-SCDGQEOFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.